molecular formula C11H12NO6P-2 B1262816 1-C-(indol-3-yl)glycerol 3-phosphate(2-)

1-C-(indol-3-yl)glycerol 3-phosphate(2-)

Cat. No.: B1262816
M. Wt: 285.19 g/mol
InChI Key: NQEQTYPJSIEPHW-UHFFFAOYSA-L
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Description

Table 1: Molecular and Stereochemical Properties

Property Value
Molecular Formula C₁₁H₁₂NO₆P²⁻
Average Mass 285.19 g/mol
Monoisotopic Mass 285.0559 Da
Stereochemical Descriptors (2R,3S), β-D-erythro configuration

The glycerol backbone adopts a syn-periplanar conformation, with the indole ring occupying an axial position relative to the phosphate group. This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the phosphate and adjacent hydroxyl groups .

Spectroscopic Characterization: NMR, Mass Spectrometry, and IR Spectral Data

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data for 1-C-(indol-3-yl)glycerol 3-phosphate(2−) highlight key structural features:

  • ¹H NMR (D₂O, 400 MHz):
    • δ 7.60–7.10 (m, 4H, indole aromatic protons)
    • δ 4.25 (dd, J = 8.5 Hz, H-2)
    • δ 3.95 (m, H-3)
    • δ 3.70–3.50 (m, H-1 and phosphate-associated protons) .
  • ¹³C NMR (D₂O, 100 MHz):
    • δ 136.5 (C-3 of indole)

      δ 125.8–110.2 (aromatic carbons)

      δ 74.2 (C-2), 72.8 (C-3), 66.1 (C-1) .

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode reveals a dominant ion at m/z 285.056 [M–H]⁻, consistent with the dianionic form. Tandem MS/MS fragmentation produces characteristic peaks at m/z 177.032 (indole-glycerol fragment) and m/z 97.032 (PO₄²⁻) .

Infrared (IR) Spectroscopy

IR spectra show key absorptions at:

  • 1050–1100 cm⁻¹ (P–O stretching)
  • 3200–3400 cm⁻¹ (O–H stretching of glycerol and phosphate)
  • 1600–1500 cm⁻¹ (C=C and C=N vibrations of indole) .

Crystallographic Structure Determination and X-ray Diffraction Studies

X-ray crystallography has resolved the three-dimensional structure of 1-C-(indol-3-yl)glycerol 3-phosphate(2−) in complexes with enzymes such as indole-3-glycerol phosphate synthase (IGPS). Key findings include:

Table 2: Crystallographic Data Summary

PDB ID Resolution (Å) Organism Key Features
1LBF 1.8 Sulfolobus solfataricus (βα)₈-barrel fold; substrate-bound conformation
3TSM 2.15 Brucella melitensis Phosphate binding site interactions
1VC4 1.8 Thermus thermophilus N-terminal extension stabilizes active site

The molecule adopts a compact conformation in the enzyme active site, with the indole ring positioned in a hydrophobic pocket and the phosphate group forming hydrogen bonds with conserved lysine and arginine residues . The glycerol moiety participates in a network of hydrogen bonds involving catalytic residues such as Lys53 and Glu159 in Sulfolobus solfataricus IGPS .

Tautomeric Forms and Protonation States in Aqueous Solutions

In aqueous solutions, 1-C-(indol-3-yl)glycerol 3-phosphate(2−) exists predominantly as a dianion due to the deprotonation of both phosphate hydroxyl groups (pKa₁ ≈ 1.5, pKa₂ ≈ 6.2) . The indole nitrogen (pKa ≈ 12.5) remains protonated under physiological conditions, stabilizing the aromatic system through resonance.

Tautomerism is limited due to the rigidity of the indole ring and glycerol backbone. However, minor conformers may arise from rotation about the C1–C2 bond of the glycerol chain, as observed in molecular dynamics simulations . At pH > 8.0, partial deprotonation of the C2 hydroxyl group (pKa ≈ 9.8) introduces a negative charge, altering hydrogen-bonding patterns without affecting the overall stereochemistry .

Properties

Molecular Formula

C11H12NO6P-2

Molecular Weight

285.19 g/mol

IUPAC Name

[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] phosphate

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/p-2

InChI Key

NQEQTYPJSIEPHW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)([O-])[O-])O)O

Origin of Product

United States

Preparation Methods

Enzymatic Pathway Overview

The compound 1-C-(indol-3-yl)glycerol 3-phosphate(2-) is produced enzymatically by the action of the enzyme indole-3-glycerol-phosphate synthase (IGPS, EC 4.1.1.48). This enzyme catalyzes the cyclization reaction converting 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate into 1-C-(indol-3-yl)glycerol 3-phosphate with the release of CO₂ and H₂O. This reaction is a key step in the biosynthesis of tryptophan, phenylalanine, and tyrosine in microorganisms and plants.

  • Reaction catalyzed:

    $$
    \text{1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate} \rightarrow \text{1-C-(indol-3-yl)glycerol 3-phosphate} + CO2 + H2O
    $$

  • The enzyme belongs to the lyase family, specifically carboxy-lyases that cleave carbon-carbon bonds.

  • IGPS is found as a single domain enzyme in some bacteria, while in Escherichia coli it is part of a bifunctional enzyme complex with N-(5'-phosphoribosyl)anthranilate isomerase activity. In fungi, it is part of a trifunctional enzyme complex.

Enzyme Purification and Preparation Conditions

Research has detailed purification protocols for enzymes involved in related indole derivatives synthesis, which can be adapted for IGPS:

  • Extraction buffers typically include Tris/HCl at pH ~7.3-7.8, supplemented with reducing agents like dithiothreitol, EDTA, protease inhibitors (e.g., phenylmethane sulphonyl fluoride), and stabilizers such as glycerol.

  • Protein precipitation is often done using ammonium sulfate saturation (up to 85%) or polyethylene glycol precipitation to concentrate the enzyme.

  • Chromatographic purification steps include ion-exchange chromatography (e.g., DEAE-Sephacel), hydrophobic interaction chromatography (e.g., octyl-agarose), and ultrafiltration concentration.

  • Enzymatic reactions are typically conducted at 25-30°C, with reaction times ranging from 30 minutes to several hours depending on enzyme concentration and substrate availability.

  • Post-reaction, proteins are removed by heat denaturation and centrifugation, and products are purified by chromatography for analysis.

Enzymatic Synthesis Advantages

  • High stereospecificity and regioselectivity, yielding the biologically active (1S,2R) isomer.
  • Mild reaction conditions avoiding harsh chemicals.
  • Potential for scale-up using recombinant enzyme expression.

Chemical Synthesis Methods

While enzymatic synthesis is preferred for biological activity and stereochemistry, chemical synthesis routes have been explored:

  • Starting from indole derivatives and glycerol or glycerol phosphate precursors, chemical coupling reactions can be employed to attach the indol-3-yl moiety to the glycerol 3-phosphate backbone.

  • Protection and deprotection strategies are necessary to control the reactivity of hydroxyl and phosphate groups.

  • Phosphorylation typically involves reagents like phosphorus oxychloride or phosphoramidite chemistry under controlled conditions.

  • Chemical synthesis often results in racemic mixtures requiring chiral resolution.

  • The yields and purity depend heavily on reaction conditions, solvents, catalysts, and purification methods such as chromatography.

Comparative Data Table of Preparation Methods

Aspect Enzymatic Synthesis Chemical Synthesis
Stereospecificity High; produces biologically relevant isomer Low to moderate; often racemic mixtures
Reaction Conditions Mild (aqueous, 25-30°C, neutral pH) Harsh (organic solvents, variable temperature, pH)
Purification Complexity Moderate; enzyme purification required High; multiple protection/deprotection steps
Yield Moderate to high depending on enzyme activity Variable; often lower due to side reactions
Scalability Good with recombinant enzyme production Challenging due to complex steps
Environmental Impact Low; biodegradable enzymes and mild reagents Higher; use of hazardous chemicals

Detailed Research Findings

  • Structural studies of IGPS from E. coli and Sulfolobus solfataricus reveal a (β/α)8 barrel fold with additional helices influencing substrate binding and catalysis, informing enzyme engineering for improved synthesis efficiency.

  • Kinetic studies show that IGPS requires pyruvate as a cofactor and operates with high catalytic efficiency, making it suitable for preparative enzymatic synthesis.

  • Enzymatic synthesis protocols have been optimized to include stabilizers such as glycerol and reducing agents to maintain enzyme activity during prolonged reactions.

  • Purification of the enzyme from plant sources (e.g., Zea mays) involves ammonium sulfate precipitation and chromatographic steps, as demonstrated in related indole derivative syntheses, suggesting similar approaches for IGPS.

  • Chemical synthesis methods, while less common for this compound, have been reported in literature for analogs and involve multi-step synthesis with protecting group strategies.

Q & A

Q. Methodological Insight :

  • Gene knockout studies (e.g., trpC mutants in E. coli) can validate the enzyme’s role.
  • Structural analysis (X-ray crystallography) of the synthase reveals active-site residues critical for catalysis.

Advanced: What methodologies are used to study the kinetics of tryptophan synthase’s α- and β-subunits?

Q. α-Subunit :

  • Stopped-flow spectrophotometry monitors indole release at 278 nm.
  • Isothermal titration calorimetry (ITC) quantifies binding affinities for substrates like 1-C-(indol-3-yl)glycerol 3-phosphate.

Q. β-Subunit :

  • Pyridoxal 5′-phosphate (PLP) fluorescence quenching tracks L-serine binding.
  • Site-directed mutagenesis identifies residues critical for indole channeling (e.g., mutations disrupting the α-β tunnel increase indole leakage) .

Advanced: How do structural differences in tryptophan synthase between mesophiles and thermophiles affect experimental design?

In thermophiles, the β-subunit (EC 4.2.1.122) operates independently due to high-temperature indole volatility. Key differences include:

  • Lower KmK_m for indole : Requires adjusting substrate concentrations in assays.
  • Thermostability : Use differential scanning calorimetry (DSC) to study protein stability.

Q. Methodological Insight :

  • Compare crystal structures (PDB entries) to identify adaptations like hydrophobic tunnel extensions .

Advanced: How can researchers resolve contradictions in enzyme activity data across organisms?

Contradictions (e.g., subunit independence in thermophiles vs. obligate complexes in mesophiles) are addressed by:

  • Kinetic profiling : Measure KmK_m, VmaxV_{max}, and activation energy (EaE_a) under standardized conditions.
  • Cross-species subunit swapping : Test α-β compatibility (e.g., Thermotoga maritima β-subunit with E. coli α-subunit) .

Basic: What analytical techniques confirm the identity of 1-C-(indol-3-yl)glycerol 3-phosphate in vitro?

  • NMR Spectroscopy : 31P^{31}\text{P} NMR identifies the phosphate group (δ ~0-5 ppm), while 1H^{1}\text{H} NMR resolves the indole ring (δ 7.0-7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]^- at m/z 264.03) .

Advanced: What thermodynamic considerations are crucial for studying the reversibility of the tryptophan synthase reaction?

Key parameters include:

  • Equilibrium constant (KK) : At pH 7.5 and 25°C, K=2300K = 2300 for the α-subunit reaction (indole + D-glyceraldehyde 3-phosphate → 1-C-(indol-3-yl)glycerol 3-phosphate).
  • Enthalpy change (ΔH\Delta H) : Calorimetry reveals ΔH=54.0 kJ/mol\Delta H = -54.0\ \text{kJ/mol} for the forward reaction.

Q. Methodological Insight :

  • Use microscale thermophoresis to measure binding thermodynamics under varying pH and Mg2+^{2+} concentrations .

Advanced: How do multifunctional enzyme complexes impact the study of 1-C-(indol-3-yl)glycerol 3-phosphate metabolism?

In some organisms, tryptophan synthase is part of a multifunctional complex (e.g., fused with anthranilate synthase). This complicates kinetic analysis due to:

  • Substrate channeling : Use fluorescence resonance energy transfer (FRET) to track intermediate transfer.
  • Allosteric regulation : Employ surface plasmon resonance (SPR) to study inter-subunit communication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-C-(indol-3-yl)glycerol 3-phosphate(2-)
Reactant of Route 2
1-C-(indol-3-yl)glycerol 3-phosphate(2-)

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